molecular formula C7H7N3 B1625787 7-Methylpyrazolo[1,5-a]pyrimidine CAS No. 61578-01-6

7-Methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1625787
CAS RN: 61578-01-6
M. Wt: 133.15 g/mol
InChI Key: XULKFQGSMHRNLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of 7-Methylpyrazolo[1,5-a]pyrimidine. Notably, a two-step synthesis sequence starting from the appropriate methyl ketone has been employed. The overall yields for the synthesis of this compound range from 67% to 93% . The absence of catalysts and the generation of byproducts such as methanol, dimethylamine, and water contribute to the efficiency of this synthetic route.


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 7-Methylpyrazolo[1,5-a]pyrimidine is approximately 251°C .

Scientific Research Applications

1. Potential in Treating Acute Ischemic Stroke

7-Methylpyrazolo[1,5-a]pyrimidine derivatives have shown promise as c-Src kinase inhibitors, a potential treatment for acute ischemic stroke. In a study, specific derivatives demonstrated potent inhibitory activity and satisfactory central nervous system penetration, reducing infarct volume in a rat model when administered intraperitoneally (Mukaiyama et al., 2007).

2. Hepatitis C Virus Inhibition

Research has identified 7-aminopyrazolo[1,5-a]pyrimidine (7-APP) derivatives as potent inhibitors of the Hepatitis C virus (HCV). These derivatives were synthesized and evaluated for their inhibitory effects against HCV in various cell culture systems, contributing to the development of new treatment strategies for HCV (Hwang et al., 2012).

3. Structural Analysis in Crystallography

Studies in crystallography have analyzed the molecular structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine. This research contributes to a better understanding of the molecular and crystal structures of these compounds, which is crucial for their application in various fields, including pharmaceuticals (Portilla et al., 2006).

4. Antifungal Properties

7-alkylaminopyrazolo[1,5-a]pyrimidines have been synthesized and found to inhibit Trichophyton mentagrophytes, a fungus responsible for skin infections. This research highlights the potential use of these compounds in developing new antifungal agents (Novinson et al., 1977).

5. Antimicrobial Activity

A series of new pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity. The potential use of these compounds in combating various microbial infections signifies their importance in medical research and pharmaceutical applications (Deshmukh et al., 2016).

properties

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-2-4-8-7-3-5-9-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULKFQGSMHRNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=CC=NN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503302
Record name 7-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylpyrazolo[1,5-a]pyrimidine

CAS RN

61578-01-6
Record name 7-Methylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61578-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
F Bruni, S Selleri, A Costanzo… - Journal of …, 1995 - Wiley Online Library
A series of pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidin‐6‐ones was obtained by reaction of ammonium acetate with ethyl 7‐dimethylaminovinylpyrazolo[1,5‐a]pyrimidine‐6‐carboxylates and …
Number of citations: 33 onlinelibrary.wiley.com
I Hori, K Saito, H Midorikawa - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
The combination reactions of 3-alkyl-2-cyano-3-methoxyacrylic esters (I) and their 3-hydrazino derivatives (II) in the presence of pyridine in alcohol at room temperature mostly gave …
Number of citations: 9 www.journal.csj.jp
R Aggarwal, G Sumran, RM Claramunt, D Sanz… - Journal of Molecular …, 2009 - Elsevier
3(5)-Amino-5(3)-hydrazinopyrazole dihydrochloride (8) reacts with pentane-2,4-dione (9a) to afford 2-(3′,5′-dimethylpyrazol-1′-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (10a) …
Number of citations: 3 www.sciencedirect.com
GG Danagulyan, AP Boyakhchyan… - Chemistry of …, 2011 - Springer
Condensation of ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate in ethanol with 3-substituted 3-aminopyrazoles and 5-amino-1,2,4-triazole gave the 2-…
Number of citations: 17 link.springer.com
N Kato, M Oka, T Murase, M Yoshida, M Sakairi… - Bioorganic & medicinal …, 2011 - Elsevier
In the course of our program for discovery of novel DPP-IV inhibitors, a series of pyrazolo[1,5-a]pyrimidines were found to be novel DPP-IV inhibitors. We identified N-[2-({2-[(2S)-2-…
Number of citations: 92 www.sciencedirect.com
F Bruni, S Selleri, A Costanzo… - Journal of …, 1994 - Wiley Online Library
A series of 7‐methylpyrazolo[1,5‐a]pyrimidines were reacted with dimethylformamide dimethylacetal to give the corresponding dimethylaminovinyl derivatives. These were reacted with …
Number of citations: 7 onlinelibrary.wiley.com
I Bassoude, S Berteina-Raboin, JM Leger, C Jarry… - Tetrahedron, 2011 - Elsevier
Condensation of 5(3)-amino-3(5)-arylpyrazoles with 4-hydroxy-6-methylpyran-2-one leads to 5,7-dimethyl-2-arylpyrazolo[1,5-a]pyrimidines, 5-alkoxycarbonylmethyl-7-methyl-2-…
Number of citations: 26 www.sciencedirect.com
S Chimichi, B Cosimelli, F Bruni… - Magnetic resonance in …, 1992 - Wiley Online Library
The condensation of 3(5)‐aminopyrazole and 5‐amino‐3‐phenylpyrazole with ethyl 2,4‐dioxopentanoate and 2‐ethoxymethylidene‐3‐oxobutyrate has been re‐investigated. Contrary …
Y Makisumi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
Condensation of 1, 3-dicarbonyl compounds with 5-aminopyrazole (III) and its 3-carboxylic ester (X) was examined and several kinds of 5, 7-disubstituted pyrazolo [1, 5-a]-pyrimidines …
Number of citations: 44 www.jstage.jst.go.jp
MIH El-Qaliei, SAS Mousa… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
New pyrazolo[1,5-a]pyrimidine-3-carbonitrile 5 was obtained by reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile 3 with enamine of acetylacetone 2. Coupling of …
Number of citations: 2 ejchem.journals.ekb.eg

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